molecular formula C11H14N2O B8614127 2-(4-Hydroxybutylamino)benzonitrile

2-(4-Hydroxybutylamino)benzonitrile

Cat. No.: B8614127
M. Wt: 190.24 g/mol
InChI Key: FNQFDGOIGDXZAE-UHFFFAOYSA-N
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Description

Benzonitrile derivatives are a class of aromatic compounds characterized by a nitrile group (-CN) attached to a benzene ring. These compounds exhibit diverse biological and physicochemical properties depending on their substituents.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-hydroxybutylamino)benzonitrile

InChI

InChI=1S/C11H14N2O/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-14/h1-2,5-6,13-14H,3-4,7-8H2

InChI Key

FNQFDGOIGDXZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Benzonitrile Derivatives

Cytotoxic Activity in Cancer Cell Lines

Several benzonitrile derivatives demonstrate significant cytotoxic activity, as highlighted in studies on letrozole analogs (). Key compounds include:

Compound Name (ID) Substituents IC50 (μg/mL) Against Cell Lines Reference Drug Comparison
1c 3-Chlorophenyl, triazole MCF-7: 27.1 ± 1.2; MDA-MB-231: 14.5 More potent than Etoposide
1h 4-Methoxyphenyl, triazole T47D: 14.3 ± 1.1 Comparable to Etoposide
1k 4-Dimethylamino, triazole T47D: 16.8 ± 2.1; MDA-MB-231: 19.7 Similar to 1h and Etoposide

Structural Insights :

  • Chloro- and methoxy-substituted derivatives (1c, 1h) show enhanced activity due to electron-withdrawing effects, improving receptor binding .
  • The dimethylamino group in 1k may enhance solubility, though with slightly reduced potency compared to 1h .

Structural and Functional Group Variations

Triazole-Containing Derivatives ():

Compounds like 4-[hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile (3) and fluorinated analogs (e.g., 4) feature:

  • Stability : Hemiaminal structures with triazole rings exhibit enhanced metabolic stability due to rigid conformations .
  • Synthesis Complexity : Multi-step reactions requiring catalysts (e.g., Pd/C) and precise conditions (e.g., microwave irradiation) .
Alkylamino-Substituted Derivatives:
  • 4-(Hexylamino)benzonitrile (): Classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure), necessitating professional handling .
  • 4-(Ethylaminomethyl)benzonitrile (): Lower molecular weight (146.19 g/mol) and simpler synthesis routes (11 reported methods) compared to triazole derivatives .

Comparison Table: Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Toxicity Profile
4-(Hexylamino)benzonitrile 202.30 Hexylamino Acute Toxicity Category 4
2-(Dimethylamino)benzonitrile 146.19 Dimethylamino Boiling point: 130°C/12mm
4-[Hydroxy(triazolyl)methyl]benzonitrile Varies Triazole, hydroxy Not reported

Recommendations :

  • Prioritize in vitro assays to compare 2-(4-Hydroxybutylamino)benzonitrile with analogs like 1c and 1h.
  • Explore applications in materials science, leveraging hydroxyl groups for hydrogen-bonded networks.

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